
H-D-Tyr(3,5-DiBr)-OH.H2O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Tyr(3,5-DiBr)-OH.H2O: is a derivative of the amino acid tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by bromine atoms. This compound is often used in peptide synthesis and biochemical research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Tyr(3,5-DiBr)-OH.H2O typically involves the bromination of tyrosine. The reaction is carried out in an aqueous medium with bromine as the brominating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors where tyrosine is treated with bromine under controlled conditions. The product is then purified through crystallization and recrystallization processes to achieve high purity levels.
化学反応の分析
Types of Reactions:
Oxidation: H-D-Tyr(3,5-DiBr)-OH.H2O can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone derivative.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions, reverting the compound back to tyrosine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: H-D-Tyr(3,5-DiBr)-OH.H2O is used in the synthesis of peptides and proteins, serving as a building block in the development of novel biomolecules.
Biology: In biological research, this compound is used to study the effects of brominated tyrosine residues in proteins and enzymes, providing insights into protein structure and function.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in the development of brominated peptide-based drugs.
Industry: The compound is used in the production of specialized peptides for industrial applications, including enzyme inhibitors and diagnostic reagents.
作用機序
The mechanism by which H-D-Tyr(3,5-DiBr)-OH.H2O exerts its effects involves the interaction of the brominated tyrosine residue with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the binding affinity and specificity of peptides and proteins. The compound can also modulate enzymatic activity by altering the electronic and steric properties of the active site.
類似化合物との比較
H-D-Tyr(3-I)-OH.H2O: A derivative with iodine instead of bromine.
H-D-Tyr(3,5-DiCl)-OH.H2O: A derivative with chlorine instead of bromine.
H-D-Tyr(3,5-DiF)-OH.H2O: A derivative with fluorine instead of bromine.
Comparison: H-D-Tyr(3,5-DiBr)-OH.H2O is unique due to the presence of bromine atoms, which provide distinct electronic and steric effects compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different reactivity and binding properties. This makes this compound particularly useful in applications where specific halogen bonding interactions are desired.
特性
分子式 |
C9H11Br2NO4 |
|---|---|
分子量 |
357.00 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m1./s1 |
InChIキー |
AHVWYAAFMAVNCY-OGFXRTJISA-N |
異性体SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N.O |
正規SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


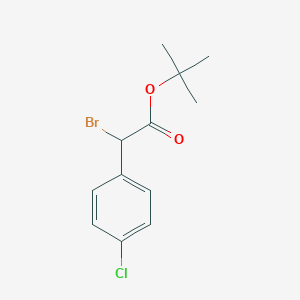
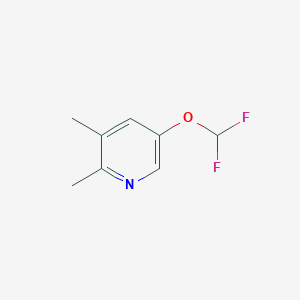
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)

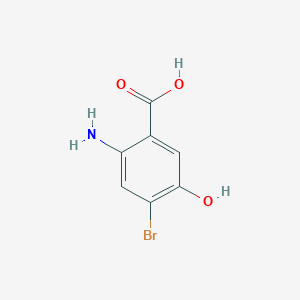
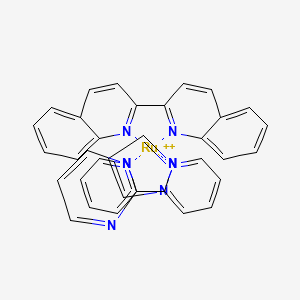
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
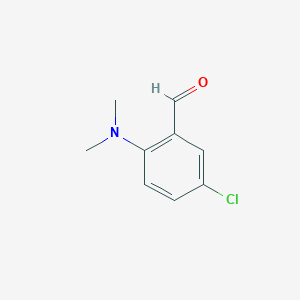
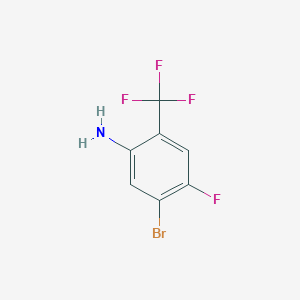

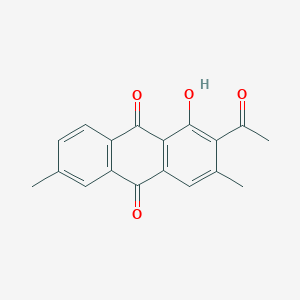
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
